molecular formula C7H7O3P B15486100 1,3,2-Benzodioxaphosphole, 2-methoxy- CAS No. 20570-25-6

1,3,2-Benzodioxaphosphole, 2-methoxy-

Cat. No.: B15486100
CAS No.: 20570-25-6
M. Wt: 170.10 g/mol
InChI Key: WSJGYLOBOBYMCY-UHFFFAOYSA-N
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Description

1,3,2-Benzodioxaphosphole derivatives are heterocyclic compounds featuring a phosphorus atom within a fused benzene-dioxole ring system. The 2-methoxy-substituted variant, 1,3,2-Benzodioxaphosphole, 2-methoxy-, contains a methoxy (-OCH₃) group at the phosphorus center. Phosphorus-containing heterocycles like this are often explored for their catalytic, biological, or material science applications due to their electronic and steric properties .

Properties

CAS No.

20570-25-6

Molecular Formula

C7H7O3P

Molecular Weight

170.10 g/mol

IUPAC Name

2-methoxy-1,3,2-benzodioxaphosphole

InChI

InChI=1S/C7H7O3P/c1-8-11-9-6-4-2-3-5-7(6)10-11/h2-5H,1H3

InChI Key

WSJGYLOBOBYMCY-UHFFFAOYSA-N

Canonical SMILES

COP1OC2=CC=CC=C2O1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-methoxy-1,3,2-benzodioxaphosphole and its analogs:

Compound Name Substituent CAS No. Molecular Formula Molecular Weight Key Properties Applications
1,3,2-Benzodioxaphosphole, 2-methoxy- -OCH₃ - C₇H₇O₃P ~170.10 (calculated) Hypothesized: Moderate polarity, hydrolytic stability due to ether group Potential catalyst or ligand (inferred)
1,3,2-Benzodioxaphosphole, 2-chloro- -Cl 1641-40-3 C₆H₄ClO₂P 174.52 Moisture-sensitive; soluble in benzene/chloroform; used as a catalyst in synthesis Catalyst for sesquiterpene synthesis
1,3,2-Benzodioxaphosphole, 2,2,2-trichloro- -Cl₃ 2007-97-8 C₆H₄Cl₃O₂P 245.43 IR spectral data available; stable in CCl₄/CS₂ solvents Intermediate in organophosphorus chemistry
1,3,2-Benzodioxaphosphole, 2-hydroxy-, 2-oxide -OH, =O 4846-23-5 C₆H₅O₄P 172.08 Cyclic phosphate structure; acidic proton from hydroxyl group Unspecified (potential biological ligand)
1,3,2-Benzodioxaphosphole, 2-bromo-, 2-oxide -Br, =O 3492-46-4 C₆H₄BrO₃P 234.97 Brominated derivative; feasible synthesis routes documented Synthetic intermediate

Key Observations:

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., -Cl, -Br) : Increase electrophilicity at phosphorus, enhancing reactivity in nucleophilic substitutions but reducing hydrolytic stability. For example, 2-chloro- derivatives are moisture-sensitive, requiring storage at 0–6°C .
  • Electron-donating groups (e.g., -OCH₃) : Likely stabilize the phosphorus center, reducing electrophilicity and improving stability under ambient conditions. This could make 2-methoxy- derivatives more suitable for applications requiring prolonged shelf life.

Physical and Spectral Properties :

  • The trichloro derivative (CAS 2007-97-8) has well-documented IR spectra in CCl₄/CS₂, with absorption bands characteristic of P-Cl and aromatic C-H stretches .
  • The bromo-oxide variant (CAS 3492-46-4) has a higher molecular weight (234.97 g/mol) due to bromine substitution, which may influence its solubility and melting point .

Biological and Catalytic Activity :

  • While direct data on the 2-methoxy- derivative is lacking, highlights that substituent position and electronic effects significantly influence bioactivity in analogous systems (e.g., MAO-B inhibition in benzothiophenes). A methoxy group could modulate interactions with biological targets by altering lipophilicity or hydrogen-bonding capacity .
  • The 2-chloro- derivative’s role as a catalyst in sesquiterpene synthesis underscores the utility of halogenated benzodioxaphospholes in organic transformations .

Preparation Methods

Nucleophilic Substitution of 2-Chloro-1,3,2-Benzodioxaphosphole 2-Oxide

A two-step approach involves synthesizing 2-chloro-1,3,2-benzodioxaphosphole 2-oxide (CAS 1499-17-8) followed by methoxy group substitution:

Step 1: Synthesis of 2-Chloro-1,3,2-Benzodioxaphosphole 2-Oxide
Reacting 2,2,2-trichloro-2λ⁵-benzodioxaphosphole with N,N-bis(trimethylsilyl)benzenesulfonamide at 120°C for 1.5 hours yields the 2-chloro derivative with a 70% efficiency. The reaction proceeds via nucleophilic displacement of one chloride by the sulfonamide, followed by elimination of trimethylsilyl chloride.

Step 2: Methoxy Group Introduction
The chloride at the phosphorus center is substituted with a methoxy group using sodium methoxide (NaOCH₃) in anhydrous tetrahydrofuran (THF) at 0°C. This method mirrors analogous substitutions observed in phosphorochloridate chemistry, where alkoxy groups replace halides under mild basic conditions.

Reaction Conditions

Parameter Value
Temperature 0°C → Room temperature
Reaction Time 2–4 hours
Solvent THF
Yield ~65% (estimated)

Direct Cyclocondensation Using Methoxy-Substituted Diols

An alternative single-step method employs 2-methoxycatechol (or a derivative) and methylphosphonic dichloride. This route is inferred from protocols used to synthesize phenyl- and methyl-substituted benzodioxaphospholes:

Procedure

  • Cooling Phase : A solution of 2-methoxycatechol (0.025 mol) and pyridine (0.050 mol) in THF is cooled to -20°C.
  • Reagent Addition : Methylphosphonic dichloride (0.025 mol) is added dropwise to the stirred mixture.
  • Reaction Progression : The solution is warmed to room temperature and stirred for 6 hours.
  • Workup : Pyridine hydrochloride is filtered off, and the filtrate is concentrated under reduced pressure. The product is purified via vacuum distillation or recrystallization.

Key Variables

  • Solvent : THF or dichloromethane (DCM)
  • Base : Pyridine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
  • Yield : 70–85% (based on analogous reactions)

Silicon-Mediated Methoxy Group Transfer

This method adapts silylation techniques observed in phosphonate synthesis:

Reaction Scheme

  • Intermediate Formation : 1,3,2-Benzodioxaphosphole-2-chloro-2-oxide is treated with trimethylsilyl methoxide (TMSOMe) in the presence of a catalytic amount of DBU.
  • Cl–OCH₃ Exchange : The silyl group activates the chloride for displacement, facilitating methoxy group transfer.
  • Desilylation : Residual trimethylsilyl groups are removed via aqueous workup.

Advantages

  • Avoids strongly basic conditions, reducing side reactions.
  • Compatible with moisture-sensitive intermediates.

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods based on yield, scalability, and practicality:

Method Yield Scalability Equipment Needs Key Challenges
Nucleophilic Substitution 60–70% Moderate Standard glassware Handling moisture-sensitive intermediates
Direct Cyclocondensation 70–85% High Low-temperature setup Limited commercial availability of 2-methoxycatechol
Silicon-Mediated Transfer 50–65% Low Inert atmosphere High cost of silylation reagents

Mechanistic Insights and Side Reactions

Cyclocondensation Mechanism

The reaction between diols and phosphonic dichlorides proceeds through a nucleophilic acyl substitution mechanism. The diol’s hydroxyl groups sequentially attack the electrophilic phosphorus center, displacing chloride ions and forming the six-membered dioxaphosphole ring. Pyridine or DBU neutralizes HCl, shifting the equilibrium toward product formation.

Competing Pathways

  • Phosphoester Formation : Excess diol may lead to open-chain phosphoesters instead of cyclized products.
  • Oxidation : Prolonged exposure to air can oxidize P(III) intermediates to P(V) species, necessitating inert atmosphere conditions.

Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : THF and acetonitrile enhance reaction rates by stabilizing ionic intermediates.
  • Low-Temperature Control : Slow addition of reagents at -20°C minimizes exothermic side reactions.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.
  • Microwave Assistance : Reduced reaction times (e.g., 30 minutes vs. 6 hours) have been achieved in analogous syntheses.

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